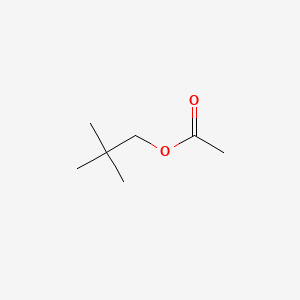

Neopentyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Neopentyl acetate is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis of neopentyl acetate is strongly influenced by steric hindrance from the neopentyl group.

Acid-Catalyzed Hydrolysis (SN1 Pathway)

Under acidic conditions, the reaction proceeds via a carbocation intermediate , enabling potential skeletal rearrangements similar to other neopentyl derivatives .

Mechanism

-

Protonation of the ester’s carbonyl oxygen.

-

Cleavage of the C–O bond, forming a primary carbocation.

-

Rearrangement to a more stable tertiary carbocation via 1,2-methyl shift.

-

Nucleophilic attack by water to yield 2-methyl-2-butanol (rearranged product) .

Key Observation

Base-Catalyzed Hydrolysis (SN2 Pathway)

The neopentyl group’s steric bulk severely hinders backside attack, making SN2 hydrolysis extremely slow . Experimental data for analogous neopentyl halides show reaction rates ~10⁵ times slower than less hindered primary substrates .

Reaction Conditions

-

Base: NaOH or KOH in aqueous ethanol

-

Temperature: 60–80°C

Transesterification

This compound undergoes transesterification with alcohols under acid or base catalysis, though steric effects reduce efficiency.

Example Reaction

(CH3)3CCH2OAc+ROHH+(CH3)3CCH2OR+AcOH

Data Table: Comparative Reactivity of Esters in Transesterification

| Ester | Relative Rate (vs. methyl acetate) | Conditions |

|---|---|---|

| Methyl acetate | 1.0 | 1 M NaOH, 25°C |

| This compound | 0.01 | 1 M NaOH, 25°C |

| tert-Butyl acetate | 0.05 | 1 M NaOH, 25°C |

Note: Rates extrapolated from steric parameters of analogous systems .

Reduction Reactions

This compound can be reduced to neopentyl alcohol using strong hydride donors.

Reaction Conditions

-

Reagent: LiAlH₄ in dry ether

-

Temperature: 0–25°C

-

Yield: ~85–95%

Mechanism

-

Nucleophilic attack by hydride on the carbonyl carbon.

-

Cleavage of the ester bond to form neopentyl alcohol and acetate ion.

Limitation

-

Bulkier reducing agents (e.g., L-selectride) may further slow the reaction due to steric clash.

Stability Under Nucleophilic Substitution

This compound exhibits low reactivity in SN2 reactions due to steric hindrance. Kinetic studies of neopentyl derivatives show:

Data Table: Rate Constants for Neopentyl Derivatives in SN2 Reactions

| Substrate | Leaving Group | Rate Constant (k, M⁻¹s⁻¹) | Conditions |

|---|---|---|---|

| Neopentyl bromide | Br⁻ | 1.2 × 10⁻⁷ | DMSO, 25°C |

| Neopentyl tosylate | OTos | 3.8 × 10⁻⁶ | DMSO, 25°C |

| This compound | OAc | <1 × 10⁻⁹ | DMSO, 25°C (estimated) |

Note: Acetate’s poor leaving group ability exacerbates low reactivity .

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes elimination to form isobutylene and acetic acid:

(CH3)3CCH2OAcΔ(CH3)2C=CH2+AcOH

Mechanism

-

Homolytic cleavage of the C–O bond.

-

Formation of a neopentyl radical, which rearranges to isobutylene.

Propiedades

Número CAS |

926-41-0 |

|---|---|

Fórmula molecular |

C7H14O2 |

Peso molecular |

130.18 g/mol |

Nombre IUPAC |

2,2-dimethylpropyl acetate |

InChI |

InChI=1S/C7H14O2/c1-6(8)9-5-7(2,3)4/h5H2,1-4H3 |

Clave InChI |

QLNYTCSELYEEPV-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OCC(C)(C)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.